[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with a methyl group and connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution with Methyl Groups: Methylation of the pyrazole rings can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methylene Bridge: The methylene bridge connecting the two pyrazole rings can be introduced through a condensation reaction using formaldehyde and a suitable amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkyl-substituted pyrazole derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives:
1-methyl-1H-pyrazole: Lacks the methylene bridge and trifluoromethyl group, making it less complex.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Similar but without the second pyrazole ring and methylene bridge.
1,3-dimethyl-1H-pyrazole: Contains two methyl groups but lacks the trifluoromethyl group and methylene bridge.
The uniqueness of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its dual pyrazole rings connected by a methylene bridge, along with the presence of both methyl and trifluoromethyl substituents, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-9(3-4-16-18)7-15-6-8-5-10(11(12,13)14)19(2)17-8/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
GIGKMNGOZWSVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.